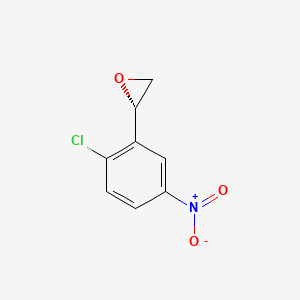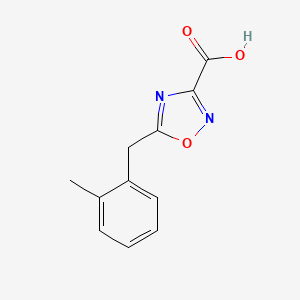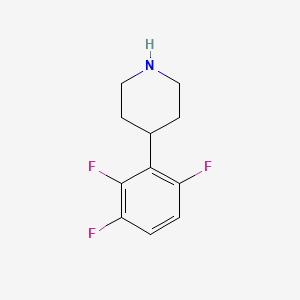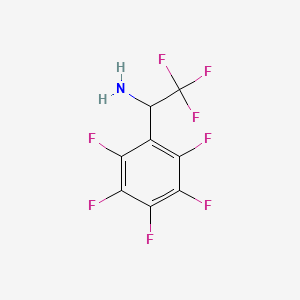![molecular formula C14H13NO B15311094 4-[3-(Aminomethyl)phenyl]benzaldehyde](/img/structure/B15311094.png)
4-[3-(Aminomethyl)phenyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(Aminomethyl)phenyl]benzaldehyde is an organic compound with the molecular formula C14H13NO It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a benzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Aminomethyl)phenyl]benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-(aminomethyl)phenylboronic acid with 4-formylbenzeneboronic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high purity and yield in industrial production.
化学反応の分析
Types of Reactions
4-[3-(Aminomethyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-[3-(Aminomethyl)phenyl]benzoic acid.
Reduction: 4-[3-(Aminomethyl)phenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[3-(Aminomethyl)phenyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-[3-(Aminomethyl)phenyl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, thereby modulating their activity. Additionally, the aldehyde group can undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts that can alter cellular functions.
類似化合物との比較
Similar Compounds
4-Aminobenzaldehyde: Similar structure but lacks the aminomethyl group.
4-(Aminomethyl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
4-(Aminomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
4-[3-(Aminomethyl)phenyl]benzaldehyde is unique due to the presence of both an aminomethyl group and an aldehyde group in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C14H13NO |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
4-[3-(aminomethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C14H13NO/c15-9-12-2-1-3-14(8-12)13-6-4-11(10-16)5-7-13/h1-8,10H,9,15H2 |
InChIキー |
HUJLQGUWUUKVDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



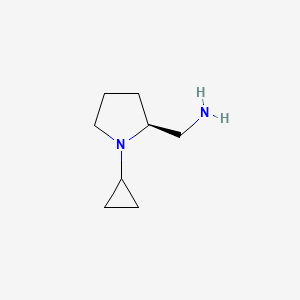
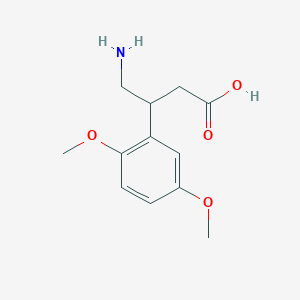
![Methyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B15311027.png)


